molecular formula C10H12ClN B6161557 5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine CAS No. 73536-82-0

5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine

Cat. No. B6161557
CAS RN: 73536-82-0
M. Wt: 181.7
InChI Key:
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Description

“5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine” is a chemical compound with the CAS Number: 73536-83-1 . It has a molecular weight of 167.64 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2,3-dihydro-1H-inden-2-ylamine . The InChI code for this compound is 1S/C9H10ClN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 .


Physical And Chemical Properties Analysis

The compound is a liquid . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density are not available in the current data.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Future Directions

While specific future directions for “5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine” are not available, indole derivatives have been found to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives . They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine involves the reduction of 5-chloro-2,3-dihydro-1H-inden-2-one followed by N-methylation of the resulting 5-chloro-2,3-dihydro-1H-inden-2-amine.", "Starting Materials": [ "5-chloro-2,3-dihydro-1H-inden-2-one", "Methylamine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2,3-dihydro-1H-inden-2-one (1.0 g) in methanol (20 mL) and add sodium borohydride (0.5 g) slowly with stirring. Stir the reaction mixture for 2 hours at room temperature.", "Step 2: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 5-chloro-2,3-dihydro-1H-inden-2-amine as a yellow oil (0.8 g, 80%).", "Step 4: Dissolve 5-chloro-2,3-dihydro-1H-inden-2-amine (0.5 g) in methanol (10 mL) and add methylamine (0.5 mL, 40% in water) dropwise with stirring. Stir the reaction mixture for 2 hours at room temperature.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 5-chloro-N-methyl-2,3-dihydro-1H-inden-2-amine as a white solid (0.3 g, 50%)." ] }

CAS RN

73536-82-0

Molecular Formula

C10H12ClN

Molecular Weight

181.7

Purity

0

Origin of Product

United States

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